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Pharmacokinetics of Modern Anti-TB Agents

The table below summarizes the pharmacokinetic parameters for a selection of established and newer anti-

tuberculosis drugs, based on current clinical research and guidelines.

Drug Name
Key Metabolic
Pathway /
Transporter

Primary
Elimination
Route

Key Pharmacokinetic
Challenges &
Variability

Noted Drug-Drug
Interactions (DDIs)

Isoniazid N-
acetyltransferase

2 (NAT2); CYP2E1
[1] [2]

Urine [1] High PK variability (up
to 72%) due to NAT2

pharmacogenetics
(slow, intermediate, fast

acetylators) [3] [1]

--

Rifampicin SLCO1B1

transporter;
desacetylated [3]

[4]

Bile / Feces

[5]

PK influenced by

SLCO1B1
polymorphisms;

autoinduction of
metabolism; stability

issues in samples [3]
[4]

Strong inducer of

CYP450 enzymes;
numerous clinically

significant DDIs [5]
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Drug Name
Key Metabolic
Pathway /
Transporter

Primary
Elimination
Route

Key Pharmacokinetic
Challenges &
Variability

Noted Drug-Drug
Interactions (DDIs)

Pyrazinamide -- Urine [4] -- --

Bedaquiline CYP3A4 [6] -- Exposure can be

influenced by co-
administered drugs [6]

Susceptible to

CYP3A4
inducers/inhibitors [6]

Pretomanid -- -- -- DDI potential studied
with bedaquiline,

delamanid,
moxifloxacin [6]

Linezolid -- -- Significant inter-
individual PK variability;

TDM often used [6]

--

Experimental Protocols for PK Data Generation

For researchers aiming to generate their own comparative pharmacokinetic data, here are detailed

methodologies for two fundamental approaches.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) for Drug Quantification

This protocol is adapted from validated methods used for simultaneous quantification of first-line anti-TB

drugs in biological matrices [4].

1. Sample Preparation: Use a minimal volume of plasma (e.g., 20 µL). Precipitate proteins by adding
methanol (e.g., 3-4 volumes), vortex-mixing vigorously, and then centrifuging to obtain a clear

supernatant [4].
2. Chromatographic Separation:

Column: Use a polar C18 column, such as a Kinetex Polar C18 (150 x 3.0 mm, 2.6 µm) [4].
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Mobile Phase: Employ a binary gradient system. Mobile Phase A: 5 mM Ammonium Acetate in

water with 0.1% Formic Acid. Mobile Phase B: Acetonitrile with 0.1% Formic Acid [4].
Gradient: Optimize a gradient elution program to achieve baseline separation of all analytes

and their metabolites/degradation products.
3. Mass Spectrometric Detection:

Ionization: Use electrospray ionization (ESI) in positive mode.
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to

track specific precursor-to-product ion transitions for each compound [4].
4. Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA),

demonstrating specificity, linearity, accuracy, precision, and stability under various storage conditions
[4].

Protocol 2: Pharmacogenetic Profiling for PK Variability

This protocol outlines the genotyping approach used to explain pharmacokinetic variability, as demonstrated

in studies on isoniazid [3] [1].

1. DNA Isolation: Extract genomic DNA from patient whole blood samples or saliva using a
commercial extraction kit.

2. Genotyping:
Targets: Identify key single-nucleotide polymorphisms (SNPs) known to affect drug

metabolism. For Isoniazid, the primary target is the NAT2 gene. A conventional method involves
a 6-SNP panel (e.g., rs1801279, rs1041983, rs1801280, rs1799929, rs1799930, rs1799931)

[1]. Research indicates that a single "tag SNP" (rs1495741) can predict the acetylator
phenotype with high (>90%) sensitivity and agreement with the full panel [3].

Method: Use real-time polymerase chain reaction (PCR) with specific TaqMan assays for each
SNP [3].

3. Phenotype Prediction: Translate genotype results into predicted metabolic phenotypes:
Two slow acetylator alleles = Slow Acetylator
One slow and one rapid allele = Intermediate Acetylator
Two rapid acetylator alleles = Fast Acetylator [3] [1]

Isoniazid Metabolism and Toxicity Pathway

The following diagram illustrates the well-documented metabolic pathway of Isoniazid, which is a primary

source of its pharmacokinetic variability and toxicity, serving as a key example for a pharmacokinetic guide.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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